molecular formula C22H23N3O2 B108224 rac S 33138 CAS No. 220647-56-3

rac S 33138

Cat. No.: B108224
CAS No.: 220647-56-3
M. Wt: 361.4 g/mol
InChI Key: ZDZWIQDJFWTDAM-NQIIRXRSSA-N
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Description

rac S 33138 is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a chromeno-pyrrol core, which is a fused ring system, and a cyano group, which contributes to its reactivity and potential biological activity.

Mechanism of Action

Mode of Action

As a receptor antagonist , Rac S 33138 binds to dopamine D3 receptors, preventing dopamine from activating these receptors . This inhibition can modulate the effects of dopamine, potentially altering neural signaling and influencing behavior.

Result of Action

The antagonistic action of this compound on dopamine D3 receptors may result in modulated dopaminergic signaling, which could potentially influence behaviors and physiological functions associated with these pathways. Given its preferential action on D3 over D2 receptors, this compound may potentially act as an antipsychotic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac S 33138 typically involves multi-step organic reactions. The process begins with the formation of the chromeno-pyrrol core through a series of cyclization reactions. The cyano group is then introduced via nucleophilic substitution or addition reactions. The final step involves the attachment of the phenylacetamide moiety through amide bond formation, often using reagents like acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Purification methods like recrystallization, chromatography, and distillation are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

rac S 33138 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The phenyl ring and other parts of the molecule can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

rac S 33138 has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[2-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-4-phenylbenzamide
  • N-[4-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-1benzopyrano[3,4-c]pyrrol-2-yl]butyl]-4-bromobenzenesulfonamide

Uniqueness

rac S 33138 stands out due to its specific structural features, such as the chromeno-pyrrol core and the cyano group. These features contribute to its unique reactivity and potential biological activity, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[2-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15(26)24-19-5-2-16(3-6-19)8-9-25-12-18-14-27-22-7-4-17(11-23)10-20(22)21(18)13-25/h2-7,10,18,21H,8-9,12-14H2,1H3,(H,24,26)/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZWIQDJFWTDAM-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCN2CC3COC4=C(C3C2)C=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)CCN2C[C@@H]3COC4=C([C@H]3C2)C=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431332
Record name rac S 33138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220647-56-3
Record name rac S 33138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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